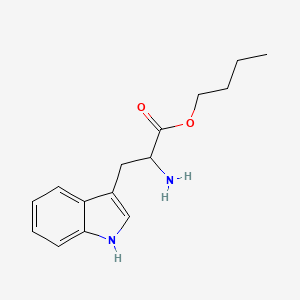

butyl 2-amino-3-(1H-indol-3-yl)propanoate

Description

Origins and Chemical Significance within Indole (B1671886) Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of many biologically active compounds. acs.orgchemimpex.com Tryptophan itself is a fundamental building block in the biosynthesis of proteins and serves as a precursor to a variety of important molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgyoutube.com The chemical modification of tryptophan, such as through esterification, is a common strategy employed by chemists to alter its properties for specific research applications. The synthesis of derivatives like butyl 2-amino-3-(1H-indol-3-yl)propanoate is a testament to the ongoing exploration of the chemical space surrounding the versatile indole scaffold. acs.org

The preparation of this compound can be achieved through several synthetic routes. A common laboratory method is the Fischer-Speier esterification, which involves reacting tryptophan with butanol in the presence of an acid catalyst. turito.comacs.org This classic method is widely used for the synthesis of amino acid esters. turito.com More contemporary approaches include enzymatic synthesis, which utilizes enzymes like lipases to catalyze the esterification reaction, often under milder conditions. nih.gov A specific multicomponent reaction involving L-tryptophan, 2-oxobutanoic acid, and 1-butanol (B46404) in the presence of SiMe3Cl under microwave irradiation has also been reported to yield a derivative of tryptophan butyl ester. mdpi.com

The Compound as a Tryptophan Ester Derivative and its Academic Relevance

The transformation of tryptophan into its butyl ester significantly alters its chemical characteristics. The esterification of the carboxylic acid group increases the compound's lipophilicity, which can influence its solubility and how it interacts with biological systems, such as cell membranes. chemimpex.com This modification is a key reason for the academic interest in tryptophan esters.

In research, the butyl ester of tryptophan is often used as a building block in peptide synthesis. chemimpex.com The ester group can serve as a protecting group for the carboxylic acid functionality of tryptophan, allowing for the controlled formation of peptide bonds. Furthermore, the increased lipophilicity of tryptophan esters can enhance their solubility in organic solvents used during synthesis. chemimpex.com

Beyond synthesis, tryptophan esters are valuable tools in biochemical and biophysical studies. For instance, the fluorescence properties of the indole ring are sensitive to the local environment. acs.org Researchers have utilized tryptophan alkyl esters, including the butyl ester, to probe the interactions of molecules with lipid bilayers, providing insights into membrane protein structure and function. chemimpex.com

Scope and Research Directions in the Investigation of this compound

Current research involving this compound is exploring several promising avenues. One of the most significant areas of investigation is its potential as a therapeutic agent.

Detailed Research Findings:

A notable study has highlighted the antitrypanosomal activity of tryptophan butyl ester. Research into compounds to treat trypanosomiasis, a disease caused by kinetoplastid parasites, has identified tryptophan derivatives as potential therapeutic agents. In one study, tryptophan butyl ester demonstrated strong antitrypanosomal action on Trypanosoma brucei, the parasite responsible for African trypanosomiasis. This finding suggests that the compound warrants further investigation as a potential lead for the development of new drugs to combat this disease.

Another area of active research involves the use of tryptophan alkyl esters to understand membrane biophysics. A study investigating the interactions of tryptophan and its alkyl esters with curved membrane interfaces found that increasing the alkyl chain length, as in the case of the butyl ester, serves to anchor the molecule more firmly within the lipid bilayer. chemimpex.com This was evidenced by changes in the fluorescence emission of the indole headgroup, which experienced a more hydrophobic environment with increasing alkyl chain length. chemimpex.com Such studies are crucial for understanding how membrane proteins fold and function.

Future research will likely continue to build on these findings. The exploration of its potential as an anti-parasitic agent will require more in-depth structure-activity relationship studies to optimize its efficacy and understand its mechanism of action. Furthermore, its utility as a biophysical probe for studying membrane dynamics is an area ripe for further application, potentially aiding in the design of novel drug delivery systems or understanding protein-lipid interactions in greater detail.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | nih.gov |

| Molecular Formula | C15H20N2O2 | nih.gov |

| Molecular Weight | 260.33 g/mol | nih.gov |

| CAS Number | 31338-08-6 | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 260.152477885 | nih.gov |

| Monoisotopic Mass | 260.152477885 | nih.gov |

| Topological Polar Surface Area | 68.1 Ų | nih.gov |

| Heavy Atom Count | 19 | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7401-26-5 |

|---|---|

Molecular Formula |

C15H21ClN2O2 |

Molecular Weight |

296.79 g/mol |

IUPAC Name |

butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14;/h4-7,10,13,17H,2-3,8-9,16H2,1H3;1H |

InChI Key |

YDHXUVJUWWNWTJ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |

sequence |

W |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Butyl 2 Amino 3 1h Indol 3 Yl Propanoate

Transformations at the Ester Linkage

The butyl ester group is susceptible to nucleophilic acyl substitution reactions, primarily through cleavage or exchange of the butoxy group.

Hydrolytic Cleavage

The hydrolysis of the ester bond in butyl 2-amino-3-(1H-indol-3-yl)propanoate can be achieved under either acidic or basic conditions. This reaction involves the cleavage of the ester linkage to yield L-tryptophan and 1-butanol (B46404).

Acid-Catalyzed Hydrolysis : This process is the reverse of Fischer esterification and is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. youtube.comlibretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comacsgcipr.org The reaction is reversible and exists in equilibrium, meaning it does not proceed to completion unless one of the products is removed from the system. youtube.comlibretexts.orgacsgcipr.org Studies on similar amino acid butyl esters confirm that hydrolysis can be catalyzed by hydronium cations. science.gov

Base-Catalyzed Hydrolysis (Saponification) : When a base, such as sodium hydroxide (B78521) or potassium hydroxide, is used, the hydrolysis is known as saponification. libretexts.org In this reaction, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The process is irreversible and goes to completion, yielding the carboxylate salt of tryptophan and 1-butanol. libretexts.org This method is generally preferred for preparative purposes when the substrate is not sensitive to bases.

Ester Exchange (Transesterification)

Transesterification involves the reaction of the butyl ester with another alcohol in the presence of an acid or base catalyst, resulting in the exchange of the butoxy group for a different alkoxy group. For instance, reacting this compound with methanol (B129727) would yield methyl 2-amino-3-(1H-indol-3-yl)propanoate and 1-butanol. Research has shown that when amino acid esters are treated with other alcohols, such as isopropanol, transesterification can occur. mdpi.com In some cases, enzymatic catalysts can also facilitate the exchange of the ester group. For example, Candida antarctica lipase (B570770) B (CAL-B) has been observed to cause both N-acylation and ester group exchange in related amino acid esters. researchgate.netresearchgate.net

Aminolysis is the process where an ester reacts with ammonia (B1221849) or a primary or secondary amine to form an amide. youtube.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the butoxy group and the formation of a new amide bond. This reaction converts this compound into a tryptophan amide derivative. For example, reaction with ammonia would yield 2-amino-3-(1H-indol-3-yl)propanamide. nih.gov

Amidation reactions involving the ester functionality have been documented. In one study, the amidation between L-tryptophan butyl ester and an ester of a 2-ketocarboxylic acid was observed at 140 °C under microwave irradiation, leading to the formation of a new amide product. mdpi.com This demonstrates the ester's capability to act as an acylating agent for amines under specific conditions, resulting in amide bond formation.

Reactions of the Primary Amine Functionality

The primary amine group on the alpha-carbon of this compound is a key site for a variety of nucleophilic reactions, allowing for extensive derivatization.

Acylation

The primary amine can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. This is a fundamental reaction in peptide synthesis. For example, N-acetyl-tryptophan can be condensed with another amino acid ester to form a dipeptide. rsc.org Enzymes are also effective catalysts for this transformation. Candida antarctica lipase A (CAL-A) has been used for the highly enantioselective N-acylation of related β-tryptophan esters. researchgate.netresearchgate.net A variety of N-acyl tryptamines have also been synthesized by reacting tryptamine (B22526) with fatty acids, showcasing the general reactivity of the amino group towards acylation. frontiersin.org

Sulfonylation

Similar to acylation, the primary amine can react with sulfonyl chlorides to yield sulfonamides. A study details the synthesis of (S)-methyl 3-(1H-indol-3-yl)-2-(4-methyl-N-(2-oxo-2-phenylethyl)phenylsulfonamido)propanoate, where the primary amine of tryptophan methyl ester is reacted with a substituted sulfonyl chloride. mdpi.com This reaction provides a pathway to introduce sulfonyl groups, which are important pharmacophores in medicinal chemistry.

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| N-Acylation | Acyl Halide / Anhydride | N-Acyl Tryptophan Ester | rsc.org |

| N-Acylation | Carboxylic Acid / T3P | N-Acyl Tryptamine | frontiersin.org |

| Enzymatic N-Acylation | Ester / Candida antarctica lipase A | N-Acyl β-Tryptophan Ester | researchgate.netresearchgate.net |

| N-Sulfonylation | Sulfonyl Chloride | N-Sulfonyl Tryptophan Ester | mdpi.com |

Alkylation

Direct alkylation of the primary amine with alkyl halides is possible but often leads to a mixture of mono-, di-, and even tri-alkylated products. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, promoting further reaction. masterorganicchemistry.com While methods for the N-alkylation of the indole (B1671886) ring of tryptophan are well-described, nih.govnih.gov selective alkylation of the primary amine can be challenging. However, specific procedures, such as the cyclo-alkylation of tryptophan methyl ester to form a pyrrolidine (B122466) ring, have been developed. amanote.com

Reductive Amination

A more controlled and widely used method for amine alkylation is reductive amination. masterorganicchemistry.commasterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine (or enamine). The imine is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method is highly versatile and effectively prevents the over-alkylation issues associated with direct alkylation. masterorganicchemistry.com For example, the synthesis of N,N-dibenzyl-L-tryptophanate has been achieved through the reductive amination of a tryptophan ester with benzaldehyde. uni-hamburg.de

| Method | Reagents | Key Features | Reference |

| Direct Alkylation | Alkyl Halide | Prone to over-alkylation; difficult to control. | masterorganicchemistry.com |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | High selectivity for mono-alkylation; avoids polyalkylation. | masterorganicchemistry.com |

The primary amine is a versatile handle for introducing various functional groups for specific applications in analysis or further synthesis.

Dithiocarbamate (B8719985) Formation

A notable derivatization is the reaction with carbon disulfide (CS₂) to form dithiocarbamates. nih.gov The reaction typically proceeds by treating the primary amine of this compound with CS₂ in the presence of a base. mdpi.comresearchgate.net This forms a dithiocarbamate salt intermediate. This nucleophilic intermediate can then be used in subsequent reactions, such as Michael additions to α,β-unsaturated carbonyl compounds (chalcones), to create more complex structures. mdpi.com The synthesis of N,S-dialkyl dithiocarbamates from L-tryptophan esters has been reported, highlighting this transformation's utility. mdpi.com These derivatives have applications as pesticides and intermediates in organic synthesis. nih.govresearchgate.netnih.gov

Other Derivatizations

For analytical purposes, such as in biophysical studies, the primary amine can be derivatized to alter the molecule's properties. For example, N-acetylation of tryptophan analogue methyl esters is used to create models that mimic the behavior of tryptophan residues within a protein structure, aiding in fluorescence and conformational studies. acs.org

Reactivity of the Indole Nucleus in this compound

The indole side chain of tryptophan derivatives is an electron-rich aromatic system, making it a focal point for a variety of chemical transformations. Its reactivity is central to the development of methods for the selective modification of peptides and proteins. acs.orgnih.gov The butyl ester group has a minimal electronic effect on the reactivity of the distant indole nucleus.

The indole nucleus is significantly more reactive towards electrophiles than benzene (B151609), with reaction rates estimated to be around 10¹³ times greater. pearson.com In a typical indole, electrophilic substitution occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate). ic.ac.uk However, in this compound, the C3 position is already substituted with the alaninyl side chain. Consequently, electrophilic attack occurs at other positions of the indole ring.

The C2 position is generally the next most favored site for electrophilic attack in 3-substituted indoles, followed by positions on the benzene ring portion (C4, C5, C6, and C7). The precise regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. For instance, photocatalytic methods have been developed for the chemoselective C2-alkylation of tryptophan derivatives. acs.org Other studies have demonstrated late-stage functionalization at the C6 position of the indole ring in tryptophan-containing peptides using enzymatic catalysis. nih.gov

Research into the electrophilic substitution of BN-fused indole analogues, which mimic the reactivity of standard indoles, confirms that these systems undergo EAS reactions with the same regioselectivity as their carbon-based counterparts. nih.govnih.gov This further supports the fundamental principles governing indole reactivity.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Tryptophan Indole Nucleus

| Position | Relative Reactivity | Notes |

| C3 | Highest (in unsubstituted indole) | Position is blocked in this compound. |

| C2 | Moderate-High | A primary site for functionalization in 3-substituted indoles, often targeted by modern photocatalytic methods. acs.org |

| N1 | See Section 3.3.2 | Reactivity is distinct from C-substitution and involves different mechanisms. |

| C6 | Moderate | A target for enzymatic late-stage functionalization. nih.gov |

| C4, C5, C7 | Low-Moderate | Substitution on the benzo ring is less common but possible under specific conditions. |

N-Functionalization of the Indole Nitrogen

The nitrogen atom (N1) of the indole ring in this compound is a nucleophilic center and can participate in various functionalization reactions. This site is readily deprotonated by a base, and the resulting indolide anion can react with a range of electrophiles. Common N-functionalization reactions include alkylation, acylation, and the introduction of protecting groups.

The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for the indole nitrogen. For example, (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid is a commercially available derivative used in peptide synthesis. bldpharm.com This protection strategy can prevent unwanted side reactions at the indole nitrogen during other chemical transformations.

Novel synthetic methods have also been developed that involve nucleophilic substitution directly on the indole nitrogen. For instance, 1-hydroxytryptamine derivatives have been shown to undergo nucleophilic substitution at the N1 position with various nucleophiles in the presence of acid, providing a route to 1-aryl-substituted tryptamines. researchgate.net

Table 2: Examples of N-Functionalization Reactions on Tryptophan Derivatives

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide (e.g., methyl iodide) | N-Alkyl indole derivative |

| N-Acylation | Acid chloride or anhydride | N-Acyl indole derivative |

| N-Sulfonylation | Sulfonyl chloride (e.g., tosyl chloride) | N-Sulfonyl indole derivative |

| N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc protected indole |

Photochemical and Electrochemical Reactivity

The indole nucleus of tryptophan and its esters is both photochemically and electrochemically active due to its electron-rich nature.

Photochemical Reactivity: Upon absorption of UVA or UVB light, the tryptophan indole ring can be excited to a singlet excited state. nih.govjst.go.jp This excited state can undergo intersystem crossing to a triplet state or participate directly in photochemical reactions. A key process is photoionization, where an electron is ejected to form a tryptophan radical cation and a solvated electron. nih.gov This photo-induced electron transfer (PET) is a foundational step in many subsequent reactions, including photodegradation, dimerization, and the generation of reactive oxygen species (ROS) like superoxide (B77818) anions. nih.govresearchgate.net The formation of these reactive species can lead to the degradation of the molecule itself and induce oxidative damage to other molecules in its vicinity. nih.gov

Modern synthetic methods harness this photoreactivity for targeted modifications. For example, the photoactivity of an electron donor-acceptor complex formed between a tryptophan unit and a pyridinium (B92312) salt can be used for chemoselective radical functionalization under mild light irradiation (e.g., 390 nm). acs.org

Electrochemical Reactivity: The indole side chain is the primary site of electrochemical oxidation in tryptophan and its derivatives. mdpi.com The oxidation of the indole nucleus is an irreversible process that typically occurs at a potential of around +0.5 V to +0.75 V, depending on the pH and the electrode material. mdpi.com The electrochemical oxidation is generally proposed to be a two-electron, two-proton process, leading to the formation of an unstable intermediate. mdpi.com

The electrochemical potential is sensitive to the local environment, such as polarity and hydration. nih.gov Studies on tryptophan-containing peptides have shown that control of the oxidation potential is crucial to prevent side reactions like dimer formation or over-oxidation (hydroxylation). nih.gov Electrochemical methods are being developed for the selective bioconjugation of tryptophan residues in peptides and proteins, highlighting the synthetic utility of this reactivity. chemrxiv.org

Table 3: Summary of Photochemical and Electrochemical Processes

| Process | Description | Key Intermediates/Products |

| Photochemical | ||

| Photoexcitation | Absorption of UV light leads to an electronically excited state. nih.gov | Singlet/triplet excited states |

| Photoionization | Ejection of an electron from the excited indole ring. nih.gov | Tryptophan radical cation, solvated electron |

| Photodegradation | Breakdown of the molecule upon prolonged light exposure. nih.gov | Various degradation products, ROS |

| Electrochemical | ||

| Oxidation | Loss of electrons from the indole ring at an electrode surface. mdpi.com | Tryptophan radical cation, oxidized intermediates |

| Peptide Cleavage | Under acidic conditions, electrochemical oxidation can lead to cleavage of the peptide bond adjacent to the tryptophan residue. nih.gov | Cleaved peptide fragments |

Computational and Theoretical Investigations of Butyl 2 Amino 3 1h Indol 3 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to understand the reaction mechanisms involving L-tryptophan butyl ester.

In studies of multicomponent reactions, L-tryptophan butyl ester has been identified as a key intermediate. For instance, in the microwave-assisted reaction between L-tryptophan, 2-oxobutanoic acid, and 1-butanol (B46404) in the presence of trimethylsilyl chloride (SiMe₃Cl), the formation of the butyl ester is a crucial step. mdpi.com A proposed reaction mechanism suggests that after the initial formation of a hemiacetal, an esterification reaction of both L-tryptophan and the hemiacetal intermediate occurs, yielding L-tryptophan butyl ester and another esterified compound, respectively. mdpi.com Subsequently, an amidation reaction between these two intermediates leads to the final product, butyl (2,2-dibutoxybutanoyl)-ʟ-tryptophanate. mdpi.com While DFT calculations in this research were performed on the final, more complex product to explain its NMR results, the study underscores the role of L-tryptophan butyl ester as a synthesized intermediate in a defined reaction pathway. mdpi.com

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, dictates its chemical properties and reactivity. While specific studies on butyl 2-amino-3-(1H-indol-3-yl)propanoate are limited, extensive research on its close analog, tryptophan methyl ester (TrpME), provides valuable insights.

DFT calculations at the B3LYP/6-31G(d,p) level have been used to analyze the electronic properties of TrpME. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.net For the most stable conformer of TrpME, these values have been calculated, providing a model for understanding the electronic behavior of the butyl ester derivative. researchgate.net

Table 1: Calculated Electronic Properties of Tryptophan Methyl Ester (TrpME) using DFT/B3LYP

| Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 6-31G(d,p) | -5.78 | -0.35 | 5.43 |

| 6-31+G(d,p) | -5.92 | -0.63 | 5.29 |

| 6-311+G(d,p) | -6.00 | -0.85 | 5.15 |

Data sourced from a study on Tryptophan Methyl Ester, a structural analog of this compound. researchgate.net

Natural bond orbital (NBO) analysis of tryptophan has also shown that upon ionization, charge localization occurs, which is governed by the difference in adiabatic ionization energy between the molecular backbone and the aromatic side chain. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of this, is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

The biological function and chemical reactivity of a molecule are highly dependent on its three-dimensional shape. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

For tryptophan methyl ester (TrpME), a close analog, a theoretical study on the conformational analysis was performed using the DFT/B3LYP method with the 6-31G(d,p) basis set. researchgate.net By scanning the potential energy surfaces related to the rotation of key dihedral angles, researchers identified seven stable staggered conformers. researchgate.net The most stable conformer was determined based on having the lowest energy. This type of analysis reveals that even relatively simple molecules can have complex conformational landscapes with multiple stable forms. researchgate.net Similar comprehensive studies on tryptophan itself have identified numerous distinct minima on its potential energy surface, stabilized by various noncovalent interactions such as NH-O hydrogen bonds, as well as OH-π and NH-π interactions. nih.gov

Table 2: Relative Energies of the Seven Most Stable Conformers of Tryptophan Methyl Ester (TrpME)

| Conformer | D1 (°) | D2 (°) | D3 (°) | D4 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|---|---|

| TrpME_1 | 178.62 | -69.77 | -67.33 | -140.00 | 0.00 |

| TrpME_2 | -66.39 | -70.47 | -67.24 | -139.63 | 0.44 |

| TrpME_3 | 179.37 | 178.83 | -67.62 | -139.77 | 0.54 |

| TrpME_4 | 63.85 | -68.99 | -66.90 | -141.01 | 0.69 |

| TrpME_5 | -66.82 | 177.30 | -67.50 | -139.46 | 1.05 |

| TrpME_6 | 63.92 | 179.92 | -67.14 | -140.75 | 1.15 |

| TrpME_7 | 179.99 | 63.49 | -67.09 | -139.75 | 2.50 |

Data from a DFT study on Tryptophan Methyl Ester. Dihedral angles (D1-D4) define the conformation of the molecule. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information on the conformational dynamics and interactions of this compound in various environments, such as in solution or interacting with biological macromolecules.

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking and molecular dynamics, are used to predict and analyze the interaction of a small molecule with a biological target, such as a protein receptor. These studies are fundamental in drug discovery and molecular biology.

The interactions of tryptophan, the parent amino acid of this compound, have been explored using these methods. A notable study investigated the molecular basis for the bitterness of tryptophan, which is mediated by the TAS2R4 bitter taste receptor. nih.govnih.gov Using molecular modeling, researchers predicted the binding mode of tryptophan within the orthosteric binding site of the TAS2R4 receptor. nih.gov

The analysis revealed key interactions responsible for the stable binding of the molecule. These findings provide a template for how the butyl ester derivative might interact with this and other protein targets. The addition of the butyl group would alter the hydrophobicity and steric profile of the molecule, which would, in turn, influence its binding affinity and specificity.

Table 3: Predicted Molecular Interactions of Tryptophan with TAS2R4 Receptor

| Interaction Type | Tryptophan Moiety | Receptor Residue | Description |

|---|---|---|---|

| π–π Stacking | Indole (B1671886) Ring | Tyrosine (Tyr242) | Favorable interaction between the aromatic rings of tryptophan and the tyrosine residue in the binding pocket. |

| Hydrogen Bond | Amino Group | Threonine (Thr246) | A hydrogen bond forms between the amino group of tryptophan and the side chain of the threonine residue. |

| Hydrophobic Interactions | Indole Ring | Phenylalanine (Phe88), Methionine (Met89) | The tryptophan molecule is surrounded by several hydrophobic and aromatic residues, contributing to binding stability. |

Data sourced from an in silico study of Tryptophan binding to the TAS2R4 receptor. nih.gov

Role of Butyl 2 Amino 3 1h Indol 3 Yl Propanoate As a Key Building Block in Organic Synthesis

Precursor to Structurally Diverse Tryptophan Analogs

The modification of tryptophan is a significant area of research as its derivatives are found in numerous natural products and often exhibit important biological activities. chim.it Butyl 2-amino-3-(1H-indol-3-yl)propanoate serves as an excellent starting point for creating a wide array of tryptophan analogs by enabling modifications at the indole (B1671886) nitrogen.

One direct application is in the synthesis of 1-alkyl-tryptophan analogs. For instance, in a one-step reaction, N-Boc-L-tryptophan can be reacted with an alkyl bromide, such as 1-bromobutane, in the presence of a base like sodium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction simultaneously alkylates the indole nitrogen and esterifies the carboxylic acid, yielding compounds like butyl 2-(tert-butoxycarbonylamino)-3-(1-butyl-1H-indol-3-yl)propanoate. nih.gov Subsequent deprotection of the amino and carboxyl groups can then yield the final 1-alkyl-tryptophan analog. nih.gov This strategy highlights the utility of the butyl ester as both a product of the alkylation step and a protecting group for the carboxylate.

The synthesis of tryptophan analogs is not limited to simple alkylation. Enzymatic methods have also been developed, using engineered tryptophan synthase (TrpB) enzymes to catalyze the formation of tryptophan analogs from serine and various indole derivatives. nih.govcaltech.edu While this biocatalytic approach often produces the free amino acid directly, the chemical synthesis routes frequently rely on esterified forms like the butyl ester to improve solubility and handling during multi-step sequences. nih.gov These analogs, including those with fluorescent properties or those containing unnatural elements like boron, are valuable tools in medicinal chemistry and chemical biology. nih.govrsc.org

Table 1: Examples of Tryptophan Analogs Synthesized from Tryptophan Esters or Related Precursors This table is generated based on synthetic principles and examples found in the cited literature. Specific yields for butyl ester derivatives may vary.

| Precursor Derivative | Reagent/Method | Resulting Analog Class | Reference |

|---|---|---|---|

| N-Boc-L-tryptophan | 1-Bromobutane, NaOH/DMSO | 1-Butyl-tryptophan | nih.gov |

| N-Boc-L-tryptophan | Bromoethane, NaOH/DMSO | 1-Ethyl-tryptophan | nih.gov |

| Tryptophan Methyl Ester | Ethyl cyanoacetate (B8463686), then other reagents | Pyridyl and Pyrazolyl-tryptophan derivatives | researchgate.net |

| Indole Analogs | Schöllkopf Chiral Auxiliary | Fluorescent Tricyclic Tryptophan Analogs | nih.govacs.org |

| Indole and Serine | Engineered Tryptophan Synthase (TrpB) | Various substituted Tryptophan Analogs | nih.gov |

Chiral Synthon in Asymmetric Synthesis

As a derivative of a naturally occurring L-amino acid, this compound is an enantiomerically pure compound. This inherent chirality makes it a valuable "chiral synthon" or a component of the "chiral pool," which are readily available chiral molecules used as starting materials in asymmetric synthesis to build complex stereochemically-defined target molecules. nih.govyoutube.com The use of such synthons avoids the need for complex and often costly asymmetric induction or resolution steps later in a synthesis.

In a typical synthetic strategy, the amino and carboxyl groups of tryptophan are protected to allow for selective modification elsewhere. The butyl ester serves as an effective protecting group for the carboxyl function. For example, in the synthesis of novel fluorescent tryptophan analogs, a common strategy involves the use of a chiral auxiliary, such as the Schöllkopf reagent, which is alkylated with a suitably functionalized indole derivative. nih.govacs.org While this specific method builds the amino acid from a different chiral precursor, the principle of using protected amino acid derivatives is central. Butyl tryptophanate fits into syntheses where the tryptophan side chain itself is the starting point for elaboration, with its stereocenter preserved throughout the reaction sequence. The butyl ester ensures the carboxylic acid does not interfere with reactions involving the indole ring or the α-amino group (once deprotected).

Integration into Peptidomimetic Structures and Peptide Synthesis

The synthesis of peptides and peptidomimetics (compounds that mimic the structure and function of peptides) requires the stepwise coupling of amino acids. youtube.com A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions. The carboxyl group of one amino acid and the amino group of another are temporarily blocked to ensure that a single, specific amide bond is formed. youtube.com

This compound, with its free amino group and protected carboxyl group, is well-suited for use as the C-terminal amino acid in a peptide fragment or for direct coupling with an N-protected amino acid. The butyl ester is generally stable to the conditions used for many N-protecting groups (like Boc or Fmoc) but can be removed later.

However, a notable challenge in peptide synthesis involving tryptophan arises from the use of tert-butyl-based protecting groups (e.g., Boc for the amine or t-butyl esters for side-chain carboxylates). rsc.orgrsc.org During the acidic cleavage of these groups (often with trifluoroacetic acid), the released tert-butyl cation can attack the electron-rich indole ring of tryptophan, leading to the formation of butylated tryptophan impurities. rsc.orgrsc.org This side reaction can complicate the purification of the final peptide. nih.gov While this is a side reaction, it underscores the reactivity of the tryptophan moiety and the importance of carefully choosing protecting group strategies when integrating it into peptide chains.

Scaffold for Complex Heterocyclic Architectures

The indole ring of tryptophan is itself a privileged heterocyclic scaffold that can be elaborated into more complex structures. Tryptophan esters, including the butyl ester, serve as foundational molecules for building diverse heterocyclic systems. chim.it

Research has shown that tryptophan methyl ester can be used to construct novel, fused heterocyclic systems. researchgate.net For example, reaction of tryptophan methyl ester with ethyl cyanoacetate yields an intermediate that can be further cyclized with various reagents to form α-pyrido[2,3-a]indolopropanoate or pyrazolyl-tryptophan derivatives. researchgate.net In these transformations, the amino acid portion of the molecule acts as a chiral handle and a point of attachment, while the indole ring is the core upon which new rings are built. The ester group (methyl in this reported case, but butyl would function similarly) protects the carboxylate during these transformations. This approach provides a pathway to novel chemical entities with potential biological activity, leveraging the readily available and structurally rich tryptophan core. researchgate.net

Applications in Radiochemical Synthesis (e.g., radiotracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. snmjournals.org Tryptophan and its analogs are of great interest as PET tracers for imaging metabolic pathways, such as the kynurenine (B1673888) or serotonin (B10506) pathways, which are often dysregulated in cancer and neurological disorders. nih.govmdpi.com

The synthesis of these radiotracers, particularly those labeled with fluorine-18 (B77423) (¹⁸F), often requires multi-step procedures starting from a protected precursor. nih.gov this compound represents the type of protected precursor that is essential for such syntheses. The butyl ester group protects the carboxylic acid while radiolabeling is performed on the indole ring or a functional group attached to it. For example, the synthesis of various [¹⁸F]fluoro-tryptophan derivatives involves preparing a suitable precursor that can undergo nucleophilic fluorination. nih.govnih.gov These precursors are often esterified to enhance their solubility in organic solvents used during the synthesis and to prevent unwanted reactions of the free carboxylic acid.

For instance, the development of tracers like 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan (L-[¹⁸F]FETrp) involves complex radiolabeling procedures where protecting groups are crucial. mdpi.com Although specific syntheses may use different esters, the butyl ester is a classic and functional choice for this purpose. The relatively short half-life of PET isotopes like ¹⁸F (approx. 110 minutes) necessitates rapid and efficient synthetic methods, making the use of well-behaved and easily purifiable precursors like tryptophan esters critical. snmjournals.orgmdpi.com

Analytical and Spectroscopic Characterization Techniques in Research on Butyl 2 Amino 3 1h Indol 3 Yl Propanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of butyl 2-amino-3-(1H-indol-3-yl)propanoate. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to provide a complete picture of the molecule's connectivity and chemical environment.

While a dedicated spectrum for this compound is not widely published, data from its parent compound, L-tryptophan, and its N-protected butyl ester derivative, N-Boc-1-butyl-L-tryptophan butyl ester, allow for a detailed prediction of its spectral features. carlroth.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) ring, the aliphatic side chain, and the butyl ester group. The aromatic protons of the indole ring typically appear in the downfield region (δ 7.0-8.5 ppm). The α-proton of the amino acid backbone is expected around δ 4.0-4.5 ppm, while the β-protons will be adjacent to it. The signals for the butyl group will be found in the upfield region, with the O-CH₂ group appearing as a triplet around δ 4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-175 ppm. The carbons of the indole ring will resonate between δ 108 and 137 ppm. The α-carbon of the amino acid is typically found around δ 54 ppm, and the carbons of the butyl chain will appear in the upfield region (δ 13-66 ppm). For instance, in N-Boc-1-butyl-L-tryptophan butyl ester, the butyl ester carbons appear at approximately δ 13.8, 19.1, 30.6, and 65.3 ppm. carlroth.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Data inferred from L-tryptophan and N-Boc-1-butyl-L-tryptophan butyl ester spectra. carlroth.comnih.gov

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indole NH | ~8.1-8.5 (broad s) | - |

| Indole C2-H | ~7.0 (s) | ~124 |

| Indole C4-H | ~7.5 (d) | ~118 |

| Indole C5-H | ~7.1 (t) | ~119 |

| Indole C6-H | ~7.1 (t) | ~121 |

| Indole C7-H | ~7.3 (d) | ~111 |

| α-CH | ~4.2 (m) | ~54 |

| β-CH₂ | ~3.3 (m) | ~28 |

| Ester C=O | - | ~173 |

| Butyl O-CH₂ | ~4.1 (t) | ~65 |

| Butyl CH₂ | ~1.6 (m) | ~31 |

| Butyl CH₂ | ~1.4 (m) | ~19 |

| Butyl CH₃ | ~0.9 (t) | ~14 |

Two-dimensional techniques like COSY (Correlation Spectroscopy) would confirm the coupling between protons on adjacent carbons, such as the correlations within the butyl chain and between the α- and β-protons. HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign each proton signal to its corresponding carbon atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, which can be used to determine the molecular formula with great confidence.

The calculated monoisotopic mass of this compound (C₁₅H₂₀N₂O₂) is 260.152477885 Da. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 261.1598.

In addition to exact mass measurement, tandem mass spectrometry (MS/MS) experiments can reveal the fragmentation pattern, which serves as a structural fingerprint. For tryptophan esters, a characteristic and dominant fragmentation pathway is the loss of the butoxycarbonyl group or the entire butyl formate (B1220265) unit, leading to a major fragment ion corresponding to the indolemethyl-aminoethylene cation at m/z 130. This fragmentation is a hallmark of tryptophan and its simple derivatives. Further fragmentation of the indole ring can also be observed.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. Data from the closely related L-tryptophan methyl ester shows a strong carbonyl (C=O) stretching vibration from the ester group around 1751 cm⁻¹. researchgate.net Other significant peaks include the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and the indole N-H stretch (around 3400 cm⁻¹). researchgate.net The C-H stretching vibrations of the aliphatic butyl chain and the aromatic indole ring appear in the 2800-3100 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands for Tryptophan Esters Data based on L-tryptophan and its methyl ester. researchgate.netchemicalbook.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | ~3400 |

| N-H Stretch (Amine) | ~3300-3400 |

| C-H Stretch (Aromatic/Aliphatic) | 2800-3100 |

| C=O Stretch (Ester) | ~1750 |

| C=C Stretch (Aromatic) | ~1600 |

| C-O Stretch (Ester) | ~1100-1200 |

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the non-polar bonds of the indole ring. Characteristic Raman marker bands for the tryptophan side chain are well-documented. acs.org For example, a band around 1360 cm⁻¹ is a marker for the hydrophobicity of the indole ring's environment, while a band near 880 cm⁻¹ is sensitive to hydrogen bonding at the indole N-H group. nih.gov These bands are useful in studying the interactions of the tryptophan moiety in different chemical environments.

Chromatographic Methods for Purity and Stereochemical Analysis (e.g., Chiral HPLC)

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating its enantiomers.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used to determine the chemical purity of the compound. The sample is analyzed using a mobile phase, often a mixture of water and an organic solvent like acetonitrile, with UV detection typically set at 280 nm, the absorption maximum of the indole chromophore.

Stereochemical Analysis: Since the parent amino acid is chiral, this compound exists as L- and D-enantiomers. Distinguishing and quantifying these enantiomers is critical and is achieved using chiral chromatography. Chiral stationary phases (CSPs) based on cyclodextrins are particularly effective for separating the enantiomers of tryptophan derivatives. nih.govresearchgate.netnih.govmdpi.com The differential interaction of the L- and D-enantiomers with the chiral cavities of the cyclodextrin (B1172386) selector leads to different retention times, allowing for their separation and quantification. core.ac.uk The use of D,L-tryptophan butyl ester hydrochloride has been noted in studies involving chiral separations with cyclodextrin-based methods, highlighting the suitability of this technique. mdpi.com

X-ray Crystallography (if applicable for derivatives)

X-ray crystallography provides unambiguous proof of molecular structure and absolute stereochemistry by determining the precise arrangement of atoms in a single crystal. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is highly applicable to its stable, crystalline derivatives (e.g., hydrochloride salts or N-protected versions).

The crystal structure would confirm the connectivity derived from NMR and MS, and would definitively establish the S or R configuration at the chiral α-carbon. Although no specific crystal structure for this compound is available in the searched literature, X-ray data from other tryptophan-containing molecules are often used as a benchmark for interpreting spectroscopic data obtained in solution. acs.org

Optical Rotation and Circular Dichroism for Stereochemical Assignment

Chiroptical techniques measure the interaction of the chiral molecule with polarized light and are fundamental for assigning and confirming the absolute stereochemistry.

Optical Rotation: A solution of a chiral compound rotates the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property. For L-tryptophan derivatives, the sign and magnitude of this rotation are used to confirm the enantiomeric identity. For example, the related compound Boc-L-Tryptophan has a specific rotation between -20.5° and -18.5° (c=1 in DMF). carlroth.com The specific rotation for the L-enantiomer of this compound would be a key parameter for its characterization.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The indole ring of tryptophan is a strong chromophore, and its CD spectrum provides detailed information about the local conformation and the absolute stereochemistry of the α-carbon. The L-enantiomers of α-amino acids, including tryptophan, typically show a characteristic positive CD peak around 234 nm. nih.gov The shape and intensity of the CD spectrum are sensitive to the side-chain conformation, making it a powerful tool for detailed stereochemical studies.

Future Perspectives and Emerging Research Avenues for Butyl 2 Amino 3 1h Indol 3 Yl Propanoate

Innovations in Green Chemistry for its Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to develop more environmentally benign and efficient processes. The synthesis of butyl 2-amino-3-(1H-indol-3-yl)propanoate and its derivatives is an area ripe for such innovations.

Future research is likely to focus on the development of one-pot, multicomponent reactions (MCRs) which are inherently atom-economical and reduce waste by combining several operational steps. orientjchem.org The use of biodegradable and efficient Lewis acid catalysts, such as tannic acid, in solvent-free conditions represents a promising green approach. orientjchem.org Another key area is the application of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, polymeric microbeads derived from tryptophan esters have been successfully used as recyclable catalysts in aqueous media for the synthesis of other complex molecules. nih.govnih.govresearchgate.net The development of nanocatalysts for synthesizing related indole (B1671886) derivatives also points to a potential pathway for the greener synthesis of the target compound. researchgate.net

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Benefits |

| Multicomponent Reactions (MCRs) | One-pot synthesis from indole, an appropriate aldehyde, and an amino source under solvent-free conditions. orientjchem.orgrsc.org | Increased efficiency, reduced waste, simplified purification. |

| Heterogeneous Catalysis | Use of recyclable, polymer-supported catalysts for esterification or derivatization reactions. nih.govnih.gov | Catalyst reusability, easy product isolation, often milder reaction conditions. |

| Biocatalysis | Employment of enzymes for the selective esterification of tryptophan with butanol. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the esterification and derivatization reactions. mdpi.com | Reduced reaction times, improved yields, lower energy consumption. |

Exploration of Novel Catalytic Transformations

The indole nucleus and the amino acid backbone of this compound offer multiple sites for catalytic transformations, opening doors to a vast chemical space of novel derivatives.

Future research will likely explore selective functionalization of the indole ring, particularly at the C7 position, which has traditionally been challenging. nih.gov Novel iridium-catalyzed borylation reactions, followed by protodeboronation, have provided a method for C7 functionalization of tryptophan derivatives, a strategy that could be adapted for the butyl ester. nih.gov Furthermore, the development of enzyme-mimetic catalytic systems could lead to highly specific transformations. For example, understanding the catalytic mechanisms of enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which catalyze the oxidation of tryptophan, can inspire the design of synthetic catalysts for similar reactions. nih.gov The use of tryptophan-derived polymeric microbeads as heterogeneous organocatalysts, leveraging non-covalent interactions like π-π stacking and hydrogen bonding, demonstrates the potential for the compound itself to be a platform for developing new catalytic systems. nih.govnih.gov

Advanced Applications in Chemical Biology Tool Development

The intrinsic properties of the tryptophan moiety make its derivatives, including this compound, excellent candidates for the development of chemical biology tools. chemscene.com

A significant area of future research lies in utilizing the inherent fluorescence of the indole group. nih.gov The sensitivity of tryptophan's fluorescence to its local environment makes it a powerful intrinsic probe. nih.gov this compound could be incorporated into peptides or other biomolecules to study their structure, dynamics, and interactions with biological membranes without the need for external fluorescent labels. nih.govnih.gov This approach can provide insights into the mechanisms of action of anticancer peptides and other membrane-active agents. nih.gov Moreover, the development of novel reagents and photochemical processes for the selective modification of tryptophan residues in proteins offers a pathway to create new bioconjugates and engineered proteins with unique functionalities. acs.orgberkeley.edu These tools are crucial for dissecting complex biological processes and for the development of new therapeutic strategies. nih.gov

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. These approaches can accelerate the design and optimization of novel derivatives of this compound.

Molecular docking and molecular dynamics (MD) simulations can be employed to design and evaluate new derivatives with specific biological targets. nih.gov For example, computational studies have been used to design novel analogs of tryprostatin-A, a tryptophan derivative, as inhibitors of αβ-tubulin. nih.gov This methodology could be applied to design this compound derivatives with enhanced binding affinities for various protein targets. All-atom molecular dynamics simulations can also predict the self-assembly behavior of derivatives in solution, guiding the design of new biomaterials like hydrogels. mdpi.com Furthermore, machine learning models, such as random forests, can be trained on experimental data to predict the physicochemical properties and degradation liabilities of new derivatives. For instance, models have been developed to predict the photooxidation susceptibility of tryptophan residues in therapeutic proteins, which could be adapted to guide the design of more stable this compound-containing compounds. nih.gov

| Computational Method | Application to this compound | Predicted Outcome |

| Molecular Docking | Screening of virtual libraries of derivatives against protein targets. nih.gov | Identification of potential lead compounds with high binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of derivatives in complex environments (e.g., in water, lipid bilayers). nih.govmdpi.com | Understanding binding stability, conformational changes, and self-assembly. |

| Quantum Mechanics (QM) Calculations | Calculating electronic properties, reaction energies, and spectroscopic parameters. mdpi.com | Elucidation of reaction mechanisms and interpretation of experimental data. |

| Machine Learning | Predicting properties like solubility, stability, and biological activity based on molecular structure. nih.gov | Accelerating the design-test-learn cycle for new derivatives. |

Role in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, is a field where tryptophan derivatives have shown significant promise. This compound, with its aromatic indole ring, hydrogen-bonding amine and ester groups, and hydrophobic butyl chain, is well-equipped to participate in the formation of ordered supramolecular structures.

Future research will likely explore the self-assembly of this compound and its derivatives into functional nanostructures such as hydrogels, nanotubes, and vesicles. nih.govnih.gov Tryptophan-rich peptides have been shown to form cell-compatible supramolecular hydrogels through enzymatic processes. nih.govnih.gov Similar strategies could be applied to this compound to create novel biomaterials for applications in drug delivery and tissue engineering. mdpi.com The incorporation of this compound into self-assembling peptide systems can also be used to create enzyme-mimetic catalytic nanostructures, where the organized assembly of functional groups leads to enhanced catalytic activity for reactions like ester hydrolysis. rsc.org The ability of tryptophan derivatives to modulate the phase properties of lipid bilayers further suggests a role in the development of synthetic membrane systems and in understanding the physical chemistry of biological membranes. nih.gov

Q & A

Q. What are the common synthetic strategies for preparing butyl 2-amino-3-(1H-indol-3-yl)propanoate?

The synthesis typically involves multi-step protection-deprotection sequences. Key steps include:

- Amino group protection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during esterification .

- Indole coupling : Friedel-Crafts alkylation or nucleophilic substitution to attach the indole moiety to the propanoate backbone .

- Esterification : Reaction of the carboxylic acid intermediate with butanol under acid catalysis (e.g., H₂SO₄) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate high-purity product .

Q. Which analytical techniques are essential for characterizing this compound?

- HPLC : To assess purity (>95% required for biological studies) using C18 columns and UV detection at 280 nm (indole absorption) .

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the indole substitution and ester linkage .

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Q. How should researchers evaluate the compound’s stability under laboratory conditions?

- Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the ester group .

- Stability assays : Monitor degradation via HPLC over 72 hours at room temperature in buffers (pH 4–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disordered solvent) be resolved?

Use computational tools like SQUEEZE (in PLATON) to model electron density for disordered solvent molecules, ensuring accurate refinement of the organic framework . For ambiguous cases, cross-validate with powder XRD or solid-state NMR to confirm crystallinity .

Q. What methodologies are used to assess binding mechanisms with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like serotonin transporters .

- Molecular docking : Pair with MD simulations (AMBER or GROMACS) to evaluate hydrogen bonding (indole NH to Asp98) and π–π stacking (indole vs. aromatic residues) .

- Mutagenesis : Validate predicted interactions by introducing point mutations (e.g., Trp→Ala) in target proteins .

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

- Orthogonal assays : Compare enzyme inhibition data from fluorometric (e.g., Fluorescamine-based) and radiometric (³H-labeled substrate) methods .

- Buffer standardization : Ensure consistent pH and ionic strength, as indole derivatives are sensitive to protonation states .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for batch effects .

Q. What strategies optimize stereochemical control during synthesis?

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to enforce (R)- or (S)-configuration at the amino center .

- Asymmetric catalysis : Use Ru-BINAP complexes for hydrogenation of intermediate ketones to achieve >90% enantiomeric excess (ee) .

Q. How can degradation pathways be systematically mapped for this compound?

- Forced degradation studies : Expose to heat (80°C), UV light (254 nm), and oxidative conditions (H₂O₂) to generate degradants .

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed carboxylic acid) via fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.